molecular formula C8H13N3 B14035413 4-Cyclobutyl-3-methyl-1H-pyrazol-5-amine

4-Cyclobutyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B14035413
M. Wt: 151.21 g/mol
InChI Key: YOKQHGREBYGNBY-UHFFFAOYSA-N
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Description

4-Cyclobutyl-3-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile heterocyclic building block for the synthesis of more complex molecules . Pyrazole cores are frequently employed in pharmaceutical research to develop novel therapeutic agents, and incorporating the cyclobutyl group can influence the molecule's stereoelectronic properties and its interaction with biological targets. While the specific mechanism of action for this exact compound is not fully detailed in the literature, research on highly analogous NH-pyrazole compounds has demonstrated their significant value as key structural components in potent inhibitors for epigenetic targets like the Bromodomain and Extra-Terminal (BET) family of proteins . Furthermore, other pyrazole amide derivatives have shown promising in vitro antibacterial activity against resistant bacterial strains, including New Delhi Metallo-β-lactamase-1 (NDM-1) producing species . The structural motif of a cyclobutyl-substituted pyrazole is also found in compounds investigated for their activity against kinase targets such as TGFβR1 (Transforming Growth Factor Beta Receptor 1) , which is a significant pathway in cancer and fibrotic diseases . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can utilize this amine-functionalized pyrazole as a critical precursor in multi-step synthetic routes, including amide coupling reactions and palladium-catalyzed cross-couplings, to create libraries of compounds for biological screening .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4-cyclobutyl-5-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C8H13N3/c1-5-7(6-3-2-4-6)8(9)11-10-5/h6H,2-4H2,1H3,(H3,9,10,11)

InChI Key

YOKQHGREBYGNBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N)C2CCC2

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Hydrazine Condensation

The foundational step in preparing this compound is the construction of the pyrazole ring. This is typically achieved by condensation reactions involving hydrazine and appropriate carbonyl-containing precursors.

  • Cyclobutanone and Hydrazine Condensation: A common industrial and laboratory method involves reacting cyclobutanone with hydrazine to form a hydrazone intermediate, which cyclizes under controlled conditions to yield the pyrazole ring system with the cyclobutyl group at the 1-position (equivalent to the 4-position in some nomenclatures).

  • β-Ketonitriles and Hydrazines: Another versatile approach uses β-ketonitriles reacting with hydrazines. The hydrazine attacks the carbonyl carbon to form hydrazones, which then cyclize by nucleophilic attack on the nitrile carbon, affording 5-aminopyrazoles. This method allows for the introduction of various substituents and is adaptable for combinatorial synthesis.

  • Enaminones and Hydroxylamine Hydrochloride: Enaminones can be converted into aldoximes, then to oxoalkanonitriles, which upon condensation with hydrazine hydrate yield amino-substituted pyrazoles. This route has been shown to give excellent yields and regioselectivity.

Cyclization and Purification

  • Cyclization: The hydrazone intermediates formed in the initial condensation step undergo cyclization under acidic or basic conditions, often requiring reflux in ethanol or dioxane to complete the pyrazole ring closure.

  • Purification: Final purification is typically achieved by chromatographic techniques on silica gel or recrystallization from ethanol/water mixtures, yielding the target compound with purity exceeding 95%.

Summary of Key Synthetic Routes

Step Reagents/Conditions Outcome/Notes Reference
Hydrazone Formation Cyclobutanone + Hydrazine, ethanol, reflux Hydrazone intermediate with cyclobutyl substituent
Pyrazole Cyclization Acidic or basic medium, reflux Formation of pyrazole ring with 5-amino group
Alkylation Cyclobutyl bromide + methyl bromide, DMF, 80–100°C, K2CO3 Introduction of cyclobutyl and methyl groups at N1 and C3
Purification Silica gel chromatography or recrystallization >95% pure this compound

Detailed Mechanistic Insights

  • The initial nucleophilic attack by hydrazine on the carbonyl carbon of cyclobutanone forms a hydrazone intermediate. This intermediate undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen of hydrazine on an electrophilic center, often a nitrile or activated carbonyl, to close the pyrazole ring.

  • Alkylation proceeds via nucleophilic substitution where the pyrazole nitrogen or carbon nucleophiles attack alkyl halides. The steric hindrance from the cyclobutyl group necessitates careful control of reaction stoichiometry and temperature to maximize yield and minimize side products.

Research Findings and Industrial Applications

  • Continuous flow reactors have been employed in industrial settings to enhance reaction efficiency and yield during the hydrazone formation and cyclization steps, allowing for better temperature control and scalability.

  • The compound’s unique substitution pattern confers biological activity, including enzyme modulation effects such as inhibition of cytochrome P450 enzymes, which is of interest in drug metabolism studies.

  • The synthetic methods described have been validated in multiple laboratories with yields typically ranging from 70% to 90% for each step, demonstrating robust and reproducible protocols suitable for both research and industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyclobutyl-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following compounds are structurally related to 4-cyclobutyl-3-methyl-1H-pyrazol-5-amine, differing in substituent groups, positions, or functional moieties:

Compound Name Substituents (Position) Key Structural Features
This compound Cyclobutyl (C4), methyl (C3) Alicyclic substituent, moderate steric bulk
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Chlorophenyl (C3), methyl (C1) Aromatic, electron-withdrawing Cl
3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine Cyclobutyl (C3), methyl (C1) Positional isomer of the target compound
3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine Cyclobutyl (C3), fluorine (C4) Electron-withdrawing F, smaller substituent
1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Cyclopropyl (C3), methoxybenzyl (N1) Smaller alicyclic ring, aromatic ether
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine Thiazolyl (N1), methyl (C3) Heterocyclic sulfur-containing substituent

Physicochemical Properties

  • Steric and Electronic Effects: The cyclobutyl group at C4 in the target compound provides greater steric hindrance compared to cyclopropyl () but less than aromatic substituents like 4-chlorophenyl (). This influences solubility and binding affinity in biological systems.
  • Hydrogen Bonding :
    • The primary amine at C5 enables hydrogen bonding, critical for crystal packing (). Compounds like 3-methoxybenzamide derivatives () utilize similar interactions for stability .

Crystallographic and Stability Data

  • Crystal Packing : SHELX refinement () reveals that substituent position (e.g., C3 vs. C4) affects hydrogen-bonding networks and lattice stability .
  • Thermal Stability : Aromatic analogs (e.g., 4-chlorophenyl) likely exhibit higher melting points due to π-π stacking, whereas alicyclic derivatives (e.g., cyclobutyl) may show lower thermal stability .

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